Unveiling the Physicochemical Landscape of Laccaic Acid A: A Technical Guide for Scientific Professionals
Unveiling the Physicochemical Landscape of Laccaic Acid A: A Technical Guide for Scientific Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of Laccaic acid A, a prominent member of the laccaic acid family of anthraquinone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental methodologies, and biological pathway interactions to facilitate further research and application.
Core Physicochemical Properties
Laccaic acid A, a natural dye and biologically active molecule, possesses a unique set of physicochemical characteristics that underpin its utility in various scientific domains. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₉NO₁₂ | [1][2] |
| Molecular Weight | 537.43 g/mol | [1] |
| Melting Point | Not explicitly reported in the literature. Anthraquinone, the core structure, melts at 283-286°C. | [3] |
| Solubility | Slightly soluble in water and ethanol; easily soluble in alkaline solutions. At 20°C, solubility in water is 0.0335% and in 95% ethanol is 0.916%. | [4][5] |
| pKa | pK₁ = 5.51, pK₂ = 8.2 | [6][7] |
| UV-Vis λmax | 488 nm, 532 nm, 564 nm in aqueous solution at different pH values. | [6][7][8] |
Spectroscopic Profile
The structural elucidation and characterization of Laccaic acid A are heavily reliant on various spectroscopic techniques.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of Laccaic acid A. In LC-MS/MS analysis, the deprotonated molecular ion [M-H]⁻ is observed. Further fragmentation of this ion typically involves the loss of one or two molecules of carbon dioxide (CO₂) from the carboxylic acid groups.[7]
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum of Laccaic acid A reveals the presence of its key functional groups. The spectrum is characterized by:
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O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is indicative of the carboxylic acid and phenolic hydroxyl groups.
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C=O Stretching: Strong absorptions between 1700-1650 cm⁻¹ correspond to the carbonyl groups of the anthraquinone core and the carboxylic acids.
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C=C Stretching: Bands in the 1600-1400 cm⁻¹ region are attributed to the aromatic ring stretching vibrations.
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Amide Bands: The presence of the amide group is confirmed by characteristic absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed peak assignments for Laccaic acid A are not extensively reported in publicly available literature, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the aromatic protons and carbons of the anthraquinone and phenyl rings, as well as signals for the acetamidoethyl side chain.
Experimental Protocols
Standard methodologies are employed for the determination of the physicochemical properties of natural products like Laccaic acid A.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Protocol:
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A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased.
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The temperature range from which the first drop of liquid is observed to the temperature at which the entire sample has melted is recorded as the melting range. For pure compounds, this range is typically narrow.
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Caption: Workflow for Melting Point Determination.
Solubility Determination
The solubility of a compound can be determined by the shake-flask method followed by quantification.
Protocol:
-
An excess amount of Laccaic acid A is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of Laccaic acid A in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.[2][9][10]
Protocol:
-
A solution of Laccaic acid A of known concentration is prepared.
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve.
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Caption: Workflow for pKa Determination.
Biological Activity and Signaling Pathways
Laccaic acid A exhibits notable biological activities, including the inhibition of DNA methyltransferase 1 (DNMT1) and the modulation of signaling pathways associated with insulin resistance.
Inhibition of DNA Methyltransferase 1 (DNMT1)
Laccaic acid A is a direct inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns.[4][11][12][13] By inhibiting DNMT1, Laccaic acid A can lead to the demethylation of DNA and the re-expression of tumor suppressor genes that are silenced in cancer cells. This makes it a compound of interest in epigenetic cancer therapy research.
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References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMP-activated Protein Kinase and FoxO Transcription Factors in Dietary Restriction–induced Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.williams.edu [web.williams.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
